Dipropan-2-yl (1-hydroxyethyl)phosphonate

Description

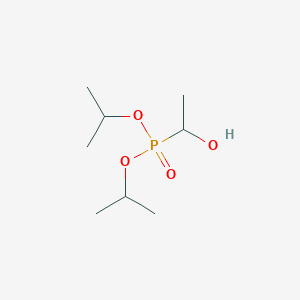

Dipropan-2-yl (1-hydroxyethyl)phosphonate is an organophosphorus compound characterized by a central phosphonate group (C-P bond) with two isopropyl (propan-2-yl) ester groups and a 1-hydroxyethyl substituent. The direct carbon-phosphorus (C-P) bond confers exceptional stability against chemical and enzymatic hydrolysis compared to phosphate esters (C-O-P linkages) . This stability makes phosphonates valuable in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

1-di(propan-2-yloxy)phosphorylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNOPUDYMBHJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515573 | |

| Record name | Dipropan-2-yl (1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84924-00-5 | |

| Record name | Dipropan-2-yl (1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (1-hydroxyethyl)phosphonate can be synthesized through the reaction of diisopropyl phosphite with acetaldehyde. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme is as follows:

Diisopropyl phosphite+Acetaldehyde→Dipropan-2-yl (1-hydroxyethyl)phosphonate

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into different phosphonate esters.

Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Various phosphonate esters.

Substitution: New phosphonate compounds with different functional groups.

Scientific Research Applications

Organic Chemistry

- Reagent in Synthesis : Dipropan-2-yl (1-hydroxyethyl)phosphonate is utilized as a reagent in organic synthesis, particularly in the formation of other phosphonate compounds. Its unique structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Biological Research

- Biological Activity : Studies have investigated its potential interactions with enzymes and proteins, suggesting possible biological activity that could be harnessed for therapeutic purposes. For instance, it may exhibit inhibitory effects on specific enzymatic pathways.

Pharmaceuticals

- Drug Development : The compound is being explored as a building block in drug synthesis. Its derivatives have shown promise in treating ocular inflammatory diseases and other conditions such as Alzheimer's disease and rheumatoid arthritis .

Agriculture

- Herbicide and Pesticide Applications : Due to its biological activity, this compound is being researched for use as a herbicide or pesticide, potentially offering environmentally friendly alternatives to conventional chemicals.

Case Study 1: Therapeutic Applications

Research has demonstrated that this compound derivatives can effectively treat ocular inflammatory diseases. In clinical settings, these compounds have been administered via various routes including eye drops and systemic delivery methods .

Case Study 2: Agricultural Use

Field studies have shown that formulations containing this compound exhibit effective herbicidal properties against certain weed species. These findings suggest its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of dipropan-2-yl (1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Comparisons

Dimethyl (1-diazo-2-oxopropyl)phosphonate

- Ester Groups : Methyl (vs. isopropyl in Dipropan-2-yl).

- Substituents : Diazo and oxopropyl groups (vs. hydroxyethyl).

- Reactivity : Used in Ohira-Bestmann reactions for alkyne synthesis. Substitution with diazo-oxopropyl leads to distinct reaction pathways, as shown in Table 1 (Entries 2–3, ), where product ratios differ due to steric and electronic effects of substituents .

- Applications : Primarily synthetic intermediates, unlike Dipropan-2-yl derivatives, which may have bioactivity.

Dimethyl 1,3-Dithiole Derivatives (Compounds 13, 14)

- Ester Groups : Methyl.

- Substituents : 1,3-Dithiole rings (vs. hydroxyethyl).

- Synthesis : Prepared via Wittig-Horner reactions with 65–69% yields, comparable to methods for acylphosphonates .

- Redox Properties : The dithiole moiety enables unique redox behavior, unlike the hydroxyethyl group, which may prioritize hydrogen bonding or hydrophilicity.

VPC23019 Phosphonate Analogs

- Substituents : Modified phosphate head groups.

- Bioactivity : Acts as sphingosine 1-phosphate (S1P) receptor antagonists, mimicking phosphate’s function while resisting hydrolysis .

- Stability : Similar C-P bond stability to Dipropan-2-yl derivatives, but tailored for receptor targeting.

Pyrene-Derived Aminophosphonates

- Ester Groups : Methyl.

- Substituents: Pyrene-aminomethyl groups (vs. hydroxyethyl).

- Fluorescence : Emission quantum yield of 0.68 (pH 7.4) enables use as molecular probes .

Stability

- The C-P bond in Dipropan-2-yl (1-hydroxyethyl)phosphonate resists enzymatic cleavage, critical for drug design . Methyl esters (e.g., dimethyl derivatives) may hydrolyze faster than bulkier isopropyl esters, altering pharmacokinetics.

Structural Data

- Bond Angles : Trifluoromethyl-containing phosphonates show bond angles ~111° (similar to Dipropan-2-yl derivatives), suggesting comparable steric environments .

Biological Activity

Dipropan-2-yl (1-hydroxyethyl)phosphonate is a phosphonate compound with significant biological activity, making it a subject of interest in various fields, including chemistry, biology, and medicine. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and an average mass of approximately 210.21 g/mol. Its structure features two propan-2-yl groups and a hydroxyethyl moiety, contributing to its reactivity and potential applications in pharmaceuticals and agriculture.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. It can act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the context of its application.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as renin and HIV protease, which are critical in various physiological processes .

- Therapeutic Applications: Investigated for use in treating ocular inflammatory diseases, it has demonstrated anti-inflammatory properties in animal models .

Biological Activity and Applications

This compound has been studied for its potential applications in multiple areas:

- Pharmaceuticals: It serves as a building block for drug synthesis and has been explored for therapeutic applications against diseases like ocular inflammation .

- Agriculture: The compound is also investigated for use as a herbicide or pesticide due to its biological activity against pests.

Case Studies

- Anti-inflammatory Activity:

- Enzyme Interaction Studies:

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H19O4P | Unique structure with two propan-2-yl groups |

| Diisopropyl (1-hydroxyethyl)phosphonate | C8H19O4P | Similar structure but different alkyl groups |

| Dipropan-2-yl (2-hydroxyethyl)phosphonate | C8H19O4P | Variation in hydroxy group position |

| Dipropan-2-yl (2,2,2-trichloro-1-hydroxyethyl)phosphonate | C8H16Cl3O4P | Contains chlorine substituents, altering reactivity |

This comparison highlights how slight variations in structure can lead to significant differences in chemical properties and biological activity.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolve active-site architectures (e.g., conserved aspartate/glutamate residues in HEPD and HppE) to identify phosphonate-binding motifs .

- Site-directed mutagenesis : Replace key residues (e.g., D176 in HEPD) to assess substrate affinity changes via ITC (isothermal titration calorimetry) .

- Molecular dynamics simulations : Model substrate-enzyme docking to predict reaction trajectories (e.g., radical-mediated C–P cleavage) .

Advanced: What mechanistic insights guide the selective oxidation of phosphonates to phosphates?

Methodological Answer :

The Cu(II)/H₂O₂ system oxidizes phosphonates efficiently at alkaline pH via:

- Radical pathway : Hydroxyl radicals (•OH) abstract hydrogen from the C–H bond adjacent to phosphorus, forming a carbon-centered radical .

- Copper coordination : Cu(II) stabilizes the transition state, enhancing selectivity. Researchers validate this using EPR spectroscopy to detect Cu(I)/Cu(II) redox cycling and LC-MS to identify intermediates (e.g., phosphonoacetate) .

Advanced: How can analytical challenges in phosphonate speciation be addressed?

Q. Methodological Answer :

- ³¹P NMR with ¹H decoupling : Differentiates phosphonate esters (δ ~25 ppm) from phosphates (δ ~0 ppm) and detects degradation products .

- Thorium titration : Quantifies phosphonate concentration via chelation with xylenol orange indicator (λₘₐₓ = 550 nm) .

- Oxidative digestion : UV/H₂O₂ treatment converts phosphonates to orthophosphate for colorimetric detection (molybdenum-blue method) .

Basic: What safety protocols are critical when handling phosphonate derivatives?

Q. Methodological Answer :

- Risk assessment : Follow guidelines in "Prudent Practices in the Laboratory" (National Academies Press) for hazard analysis .

- Engineering controls : Use fume hoods for volatile intermediates (e.g., diazo compounds) .

- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

Advanced: What environmental impacts arise from phosphonate persistence, and how are they mitigated?

Q. Methodological Answer :

- Biodegradation assays : Use OECD 301B tests to assess mineralization rates in soil/water matrices .

- Advanced oxidation processes (AOPs) : Optimize UV/O₃ or Cu(II)/H₂O₂ systems to degrade recalcitrant phosphonates in wastewater .

- Regulatory compliance : Monitor phosphonate levels via EPA Method 365.1 to ensure adherence to discharge limits (<1 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.